molecular formula C13H17NO4 B7778568 3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B7778568
M. Wt: 251.28 g/mol
InChI Key: WLYUHCLZBSNNLJ-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylcarbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with morpholine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 5-Norbornene-2-carboxaldehyde
  • 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group.

Properties

IUPAC Name

3-(morpholine-4-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(14-3-5-18-6-4-14)10-8-1-2-9(7-8)11(10)13(16)17/h1-2,8-11H,3-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYUHCLZBSNNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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